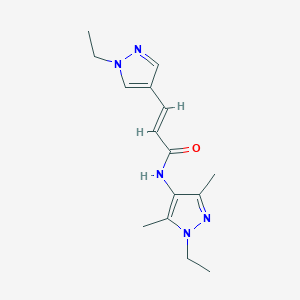![molecular formula C14H18N2OS2 B5749474 3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5749474.png)
3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the family of benzothienopyrimidinone compounds and has been found to exhibit promising biological activity.
Mechanism of Action
The exact mechanism of action of 3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one are currently under investigation. However, it has been found to exhibit potent anti-inflammatory and anti-cancer activity, suggesting that it may have a positive impact on various disease conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent biological activity. This makes it a valuable tool for investigating the mechanisms of various disease conditions and for developing new therapeutic agents. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to investigate its potential as a therapeutic agent for various disease conditions, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, more efficient synthetic routes for the compound should be developed to facilitate its availability for research purposes.
Synthesis Methods
The synthesis of 3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step synthetic route. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-3-(2-thienyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with ethyl bromoacetate to form 3-ethylthio-2-(2-thienyl)-4-oxobutanoic acid ethyl ester. Finally, the target compound is obtained by reacting this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Scientific Research Applications
3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-ethyl-2-ethylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-3-16-13(17)11-9-7-5-6-8-10(9)19-12(11)15-14(16)18-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERMJTBEYJWHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749400.png)
![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)
![4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)


![methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)





![(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5749463.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5749472.png)